REACTION_CXSMILES
|
[C:1]1([C:7]2[C:8]([C:12]#[N:13])=[CH:9][NH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I-].C(=O)([O-])[O-].[Cs+].[Cs+].[Cl:21][C:22]1[CH:27]=[C:26](I)[CH:25]=[CH:24][N:23]=1>CS(C)=O.ClCCl.O>[Cl:21][C:22]1[CH:27]=[C:26]([N:10]2[CH:11]=[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:8]([C:12]#[N:13])=[CH:9]2)[CH:25]=[CH:24][N:23]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.168 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C(=CNC1)C#N
|
Name
|
|
Quantity
|
0.019 g
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
cesium carbonate
|
Quantity
|
0.325 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.287 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
this mixture was at 180° C. in a sealed tube under microwave irradiation for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the insoluble material was removed
|
Type
|
FILTRATION
|
Details
|
by filtered though a Celite pad
|
Type
|
CUSTOM
|
Details
|
This organic layer was separated
|
Type
|
CUSTOM
|
Details
|
this organic solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane=80/20)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)N1C=C(C(=C1)C1=CC=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |